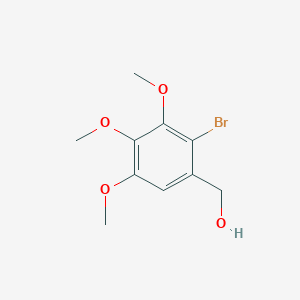
(2-Bromo-3,4,5-trimethoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-3,4,5-trimethoxyphenyl)methanol is an organic compound with the molecular formula C10H13BrO4 It is characterized by the presence of a bromine atom and three methoxy groups attached to a benzene ring, along with a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3,4,5-trimethoxyphenyl)methanol typically involves the bromination of 3,4,5-trimethoxybenzaldehyde followed by reduction. One common method includes:
Bromination: 3,4,5-trimethoxybenzaldehyde is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 2-position.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve similar steps as the laboratory synthesis, scaled up for larger production volumes. The choice of solvents, catalysts, and reaction conditions would be optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-3,4,5-trimethoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide or ammonia can be used in the presence of a suitable solvent like ethanol or water.
Major Products
Oxidation: 2-Bromo-3,4,5-trimethoxybenzaldehyde or 2-Bromo-3,4,5-trimethoxybenzoic acid.
Reduction: 3,4,5-Trimethoxyphenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-3,4,5-trimethoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Bromo-3,4,5-trimethoxyphenyl)methanol and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, which is crucial for cell division, making them potential anti-cancer agents . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-Bromo-4,5-dimethoxyphenyl)methanol
- **3,4,5-Trimethoxyphenyl)methanol
- **2-Bromo-3,4,5-trimethoxybenzaldehyde
Uniqueness
(2-Bromo-3,4,5-trimethoxyphenyl)methanol is unique due to the combination of its bromine atom and three methoxy groups, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications .
Eigenschaften
CAS-Nummer |
73252-54-7 |
|---|---|
Molekularformel |
C10H13BrO4 |
Molekulargewicht |
277.11 g/mol |
IUPAC-Name |
(2-bromo-3,4,5-trimethoxyphenyl)methanol |
InChI |
InChI=1S/C10H13BrO4/c1-13-7-4-6(5-12)8(11)10(15-3)9(7)14-2/h4,12H,5H2,1-3H3 |
InChI-Schlüssel |
KGVIQWPEHZXJTR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)CO)Br)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


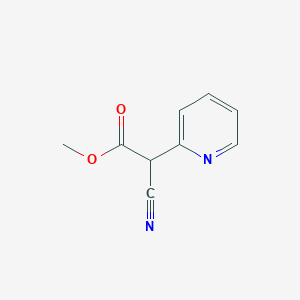
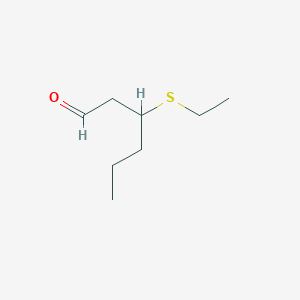




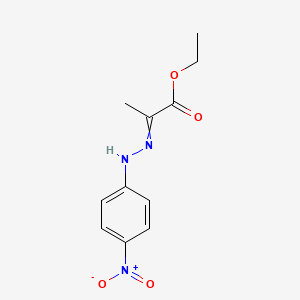

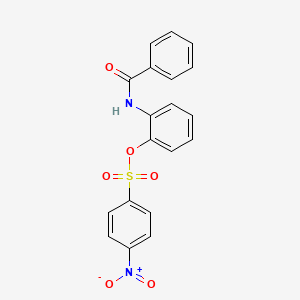
![3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[4.3.0]nonane](/img/structure/B13998367.png)




